molecular formula C9H24ClNOSi B12952548 O-(Triisopropylsilyl)hydroxylamine hydrochloride

O-(Triisopropylsilyl)hydroxylamine hydrochloride

Cat. No.: B12952548
M. Wt: 225.83 g/mol
InChI Key: ZOWXXWWWVFEQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(Triisopropylsilyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is known for its unique properties and versatility in chemical reactions, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Triisopropylsilyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with triisopropylsilyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

NH2OH+ClSi(CH(CH3)2)3NHOSi(CH(CH3)2)3+HCl\text{NH}_2\text{OH} + \text{ClSi}(\text{CH}(\text{CH}_3)_2)_3 \rightarrow \text{NHOSi}(\text{CH}(\text{CH}_3)_2)_3 + \text{HCl} NH2​OH+ClSi(CH(CH3​)2​)3​→NHOSi(CH(CH3​)2​)3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as electrodialysis and hydrolysis reactions .

Chemical Reactions Analysis

Types of Reactions

O-(Triisopropylsilyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tetrachloroaurate (III) ion, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

O-(Triisopropylsilyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which O-(Triisopropylsilyl)hydroxylamine hydrochloride exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(Triisopropylsilyl)hydroxylamine hydrochloride is unique due to its triisopropylsilyl group, which provides steric hindrance and enhances its stability. This makes it a valuable reagent in reactions where other hydroxylamines may not be as effective .

Properties

Molecular Formula

C9H24ClNOSi

Molecular Weight

225.83 g/mol

IUPAC Name

O-tri(propan-2-yl)silylhydroxylamine;hydrochloride

InChI

InChI=1S/C9H23NOSi.ClH/c1-7(2)12(11-10,8(3)4)9(5)6;/h7-9H,10H2,1-6H3;1H

InChI Key

ZOWXXWWWVFEQPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)ON.Cl

Origin of Product

United States

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